molecular formula C12H21NO2 B13290125 (3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine

(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine

Cat. No.: B13290125
M. Wt: 211.30 g/mol
InChI Key: NOVPOWIQNYVWLE-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound with the molecular formula C₁₂H₂₁NO₂ It is characterized by the presence of an ethoxypropyl group and a methylfuran moiety attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-(5-methylfuran-2-yl)ethanone. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The ethoxypropyl and methylfuran groups can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine
  • (3-Ethoxypropyl)[1-(5-ethylfuran-2-yl)ethyl]amine
  • (3-Ethoxypropyl)[1-(5-methylthiophene-2-yl)ethyl]amine

Uniqueness

(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-ethoxy-N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C12H21NO2/c1-4-14-9-5-8-13-11(3)12-7-6-10(2)15-12/h6-7,11,13H,4-5,8-9H2,1-3H3

InChI Key

NOVPOWIQNYVWLE-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(C)C1=CC=C(O1)C

Origin of Product

United States

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